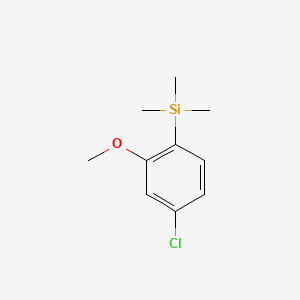
5-Chloro-2-(trimethylsilyl)anisole
描述
5-Chloro-2-(trimethylsilyl)anisole is an anisole derivative with a chlorine substituent at the 5-position and a trimethylsilyl (TMS) group at the 2-position of the aromatic ring. The TMS group is a bulky, electron-donating substituent that significantly influences the compound’s reactivity, stability, and physical properties.
属性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC 名称 |
(4-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-7-8(11)5-6-10(9)13(2,3)4/h5-7H,1-4H3 |
InChI 键 |
HTGSWJZIUJYHBI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)[Si](C)(C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trimethylsilyl)anisole can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-iodoanisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-2-(trimethylsilyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or THF.
Major Products Formed
Substitution: Products include various substituted anisoles depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dechlorinated anisoles.
科学研究应用
5-Chloro-2-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-2-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro substituent can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with specific enzymes or receptors. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 5-Chloro-2-(trimethylsilyl)anisole with related anisole derivatives:
Key Observations :
- Trimethylsilyl vs. Phenoxy Groups: The TMS group in this compound provides steric bulk and electron donation via σ-π conjugation, contrasting with the electron-withdrawing and bioactive phenoxy group in methyl triclosan .
- Chlorine vs. Nitro Substituents : Chlorine (moderately electron-withdrawing) and nitro (strongly electron-withdrawing) groups influence aromatic ring reactivity. For example, 2-Chloro-5-nitroanisole is used in electrophilic substitution reactions, while the TMS group in the target compound may stabilize carbocation intermediates .
Physicochemical and Environmental Properties
- Environmental Impact : Methyl triclosan is detected in environmental matrices (e.g., water, sludge) at concentrations up to 5,240 ng/L, raising concerns about toxicity and persistence . The TMS group may alter degradation pathways compared to chlorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


